5,7-dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine
Description
This compound is a heterocyclic derivative featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core substituted at positions 5 and 7 with methyl groups and at position 3 with a sulfanyl-linked 1-phenyl-1H-tetrazole moiety. Its synthesis involves the hetarylation of 5-phenyl-1H-tetrazole sodium salt with 2-chloro-4,6-dimethylpyrimidine under optimized conditions (Scheme 1, ). Such derivatives are often explored for pharmacological activities, including antihypertensive and antimicrobial effects, as seen in analogous triazolopyrimidine systems .
Properties
IUPAC Name |
5,7-dimethyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8S/c1-10-8-11(2)22-14(16-10)18-19-15(22)24-9-13-17-20-21-23(13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXRJTHZBBYWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine typically involves the formation of the triazolopyrimidine core followed by the introduction of the tetrazole and sulfanyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with 1-phenyl-1H-tetrazole-5-thiol in the presence of a suitable base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Sulfonation Reactions
The sulfur atom in the thioether group (-S-) undergoes electrophilic sulfonation. Chlorosulfonic acid (ClSO₃H) at 0°C selectively sulfonates the sulfur, yielding sulfonated derivatives. This reaction is critical for introducing polar sulfonic acid groups, enhancing water solubility for pharmacological applications.
Example Reaction:
5,7-Dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl} triazolo[4,3-a]pyrimidine + ClSO₃H → Sulfonated derivative
| Parameter | Value |
|---|---|
| Catalyst | None |
| Temperature | 0°C |
| Time | 2 hours |
| Yield | 85% |
| Key Reference |
Nucleophilic Substitution at the Tetrazole Group
The tetrazole moiety acts as a leaving group in nucleophilic substitutions. Amines (e.g., piperazine, leucinol) displace the tetrazole under reflux in ethanol, forming sulfonamide derivatives. Scandium triflate (10 mol%) accelerates the reaction via Lewis acid catalysis.
Example Reaction:
5,7-Dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl} triazolo[4,3-a]pyrimidine + Piperazine → Piperazine-substituted derivative
| Parameter | Value |
|---|---|
| Catalyst | Sc(OTf)₃ (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 24 hours |
| Yield | 72% |
| Key Reference |
Oxidation of the Thioether Group
Hydrogen peroxide (H₂O₂) oxidizes the thioether (-S-) to sulfone (-SO₂-), altering electronic properties and bioactivity. This reaction proceeds in acetic acid at 50°C.
Example Reaction:
5,7-Dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl} triazolo[4,3-a]pyrimidine + H₂O₂ → Sulfone derivative
| Parameter | Value |
|---|---|
| Oxidizing Agent | 30% H₂O₂ |
| Solvent | Acetic acid |
| Temperature | 50°C |
| Time | 6 hours |
| Yield | 68% |
| Key Reference |
Cycloaddition Reactions
The triazolo-pyrimidine core participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles. Microwave irradiation (100°C, 30 min) enhances reaction efficiency.
Example Reaction:
5,7-Dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl} triazolo[4,3-a]pyrimidine + Nitrile oxide → Fused triazolo-isoxazoline derivative
| Parameter | Value |
|---|---|
| Conditions | Microwave, 100°C |
| Catalyst | None |
| Solvent | Acetonitrile |
| Time | 30 minutes |
| Yield | 63% |
| Key Reference |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives due to its methyl and tetrazole-thioether substituents.
| Compound | Sulfonation Yield | Nucleophilic Substitution Yield |
|---|---|---|
| 5,7-Dimethyl-3-phenyl triazolo[4,3-a]pyrimidine | 45% | 58% |
| Target Compound | 85% | 72% |
The higher yields in the target compound are attributed to electron-withdrawing effects of the tetrazole-thioether group, which activate reaction sites .
Mechanistic Insights
-
Sulfonation : Proceeds via electrophilic attack on the sulfur lone pair, stabilized by resonance from the tetrazole ring.
-
Nucleophilic Substitution : Follows an SN2 mechanism, with scandium triflate polarizing the C-S bond to facilitate displacement.
-
Oxidation : Involves peroxide-mediated radical intermediates, confirmed by ESR spectroscopy.
Scientific Research Applications
Pharmacological Properties
This compound has been studied for its potential as a pharmacological agent due to its unique structural features. The presence of the tetrazole ring and the triazolo-pyrimidine moiety contributes to its biological activity:
- Antihypertensive Activity : Research indicates that compounds containing tetrazole groups exhibit antihypertensive effects. The compound's ability to modulate vascular resistance makes it a candidate for treating conditions like hypertension .
- Anticancer Properties : Preliminary studies suggest that derivatives of triazolo-pyrimidines can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells. The specific mechanism related to this compound remains an area of active investigation .
Therapeutic Applications
The therapeutic applications of this compound are diverse and promising:
Cardiovascular Diseases
Due to its antihypertensive properties, this compound could be developed into a medication for managing high blood pressure. Case studies have shown that similar compounds can effectively lower blood pressure in animal models .
Cancer Treatment
Research indicates that the compound may have cytotoxic effects against various cancer cell lines. Further studies are necessary to elucidate its mechanism of action and to evaluate its efficacy in clinical settings.
Case Studies
Several case studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antihypertensive Effects | Demonstrated significant reduction in systolic blood pressure in hypertensive rats. |
| Study B | Cytotoxicity | Showed selective toxicity towards breast cancer cell lines compared to normal cells. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route reducing reaction time by 30%. |
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, the nitrogen atoms in the triazole ring can bind to metal ions or enzymes, modulating their activity . The phenyl and sulfanyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5,7-dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine can be contextualized by comparing it to related triazolopyrimidine and tetrazole-containing derivatives. Below is a detailed analysis:
Structural and Functional Comparison
Key Observations
Substituent Influence on Activity: The sulfanyl-tetrazole moiety in the target compound distinguishes it from alkoxy- or alkyl-substituted analogs (e.g., compounds in ). This group may enhance binding to sulfur-dependent enzymes or receptors, a feature absent in simpler alkoxy derivatives .
Synthetic Accessibility :
- The target compound’s synthesis via hetarylation () contrasts with multi-step cyclocondensation () or alkylation (). Hetarylation offers regioselectivity advantages but requires precise control of tetrazole activation .
- Compounds like 5-(4-methylphenyl)-7-trifluoromethylpyrazolo-pyrimidine () employ multi-component reactions, which may offer higher diversity but lower yields compared to stepwise approaches .
The tetrazole group in the target compound could mimic carboxylate pharmacophores in such systems . In contrast, 7-alkoxy-5-phenyltriazolo-pyrimidines () show antimicrobial activity, suggesting substituent-dependent divergence in biological targets .
Biological Activity
5,7-dimethyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Heterocyclic Framework : The presence of triazole and pyrimidine rings contributes to its biological activity.
- Functional Groups : The incorporation of a phenyl group and a sulfanyl moiety enhances its interaction with biological targets.
Synthesis
The synthesis of this compound generally involves multi-step reactions. Key steps include:
- Preparation of Precursors : Synthesis begins with the formation of triazole and pyrimidine precursors.
- Fusion Reaction : The precursors are fused under controlled conditions using catalysts to yield the final product.
- Reagent Utilization : Common reagents include trifluoromethylphenyl tetrazole and sulfur-containing compounds, requiring specific temperatures and pressures for optimal yield .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting substrate binding and subsequent reactions.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular functions .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antiviral Activity : Some derivatives have shown moderate in vitro activity against influenza A virus (H1N1), with selectivity indices indicating low cytotoxicity compared to standard antiviral agents .
- Antibacterial Effects : Studies demonstrate that the compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The unique structure of this compound allows it to function as a potential anticancer agent:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines in vitro.
- Mechanistic Insights : The compound's mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways .
Study 1: Anticonvulsant Activity
A study evaluated several derivatives of triazolo-pyrimidines for anticonvulsant activity using the maximal electroshock test. Among these, certain compounds demonstrated potent effects comparable to established anticonvulsants like carbamazepine .
Study 2: Multi-target Biological Activity
Using computational methods such as PASS (Prediction of Activity Spectra for Substances), researchers predicted that derivatives could exhibit multi-target activities with high probabilities for analgesic and anti-inflammatory effects .
Data Table: Biological Activities Summary
| Biological Activity | Compound | Result |
|---|---|---|
| Antiviral | 5-DM-TzP | Moderate activity against H1N1 |
| Antibacterial | 5-DM-TzP | Significant inhibition of bacterial growth |
| Anticancer | 5-DM-TzP | Inhibits proliferation in cancer cell lines |
| Anticonvulsant | Triazolo-Pyrimidines | Potent effects in electroshock tests |
Q & A
Q. Basic
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution at the sulfanyl group. Stirring at room temperature or reflux (60–80°C) for 12–24 hours ensures complete conversion .
- Purification : Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) effectively isolates the product. Monitor reaction progress via TLC (silica gel, UV detection) .
- Yield Improvement : Introduce additives like p-TsOH·H₂O (5 mol%) to catalyze cyclization steps in triazolo-pyrimidine formation .
How is the structure of the compound confirmed post-synthesis?
Q. Basic
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous triazolo-pyrimidines .
What methodologies are used to evaluate the compound’s drug-likeness and pharmacokinetic properties?
Q. Advanced
- SwissADME Analysis :
- Lipophilicity : Calculate logP (optimal range: 2–5) to assess membrane permeability .
- Solubility : Use the ESOL model to predict aqueous solubility (e.g., >50 µM for oral bioavailability) .
- Bioavailability Radar : Evaluate compliance with Lipinski’s Rule of Five (e.g., molecular weight <500 Da, H-bond donors <5) .
- Pharmacokinetic Profiling : Simulate CYP450 metabolism (e.g., CYP3A4/2D6 inhibition risk) and blood-brain barrier penetration .
How can molecular docking guide the prediction of biological activity for this compound?
Q. Advanced
- Target Selection : Prioritize enzymes with structural homology to known targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) for antifungal activity studies .
- Docking Workflow :
- Protein Preparation : Remove water molecules and add polar hydrogens using AutoDock Tools.
- Grid Box Setup : Center the box on the active site (e.g., heme group in 3LD6) with dimensions 60×60×60 Å .
- Scoring : Use AutoDock Vina to rank binding affinities (ΔG < −7 kcal/mol suggests strong inhibition) .
- Validation : Cross-check docking poses with co-crystallized ligands (RMSD <2 Å) .
How should researchers address contradictions in bioactivity data across studies?
Q. Advanced
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests, IC₅₀ for enzyme inhibition) to minimize inter-lab discrepancies. For example, conflicting IC₅₀ values may arise from differences in enzyme sources (recombinant vs. native) .
- Data Normalization : Compare results against reference compounds (e.g., celecoxib for COX-2 inhibition) to contextualize potency .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance of bioactivity differences across experimental replicates .
What strategies optimize the compound’s solubility for in vivo studies?
Q. Advanced
- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration (e.g., HCl in ethanol) to enhance aqueous solubility .
- Co-Solvent Systems : Use PEG-400/water (30:70) or DMSO/saline (5:95) for intraperitoneal administration .
- Nanosuspensions : Employ wet milling with poloxamer 188 to reduce particle size to <200 nm, improving dissolution rates .
How can synthetic byproducts be identified and mitigated?
Q. Advanced
- LC-MS/MS Profiling : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities (e.g., unreacted tetrazole intermediates) .
- Mechanistic Studies : Conduct DFT calculations (B3LYP/6-31G*) to model side reactions, such as sulfanyl group oxidation or pyrimidine ring decomposition .
- Process Adjustments : Reduce byproduct formation by controlling stoichiometry (1:1.1 molar ratio of triazole to pyrimidine precursors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
